Methyl 7-amino-1H-indazole-3-carboxylate

Description

Nomenclature and Molecular Identity

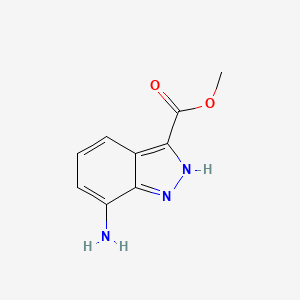

Methyl 7-amino-1H-indazole-3-carboxylate is systematically identified by the Chemical Abstracts Service number 660823-37-0 and bears the molecular formula C₉H₉N₃O₂. The compound possesses a molecular weight of 191.19 grams per mole, as documented in multiple chemical databases and supplier catalogs. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 7-amino-2H-indazole-3-carboxylate, though alternative naming conventions exist within the literature. The compound is also referenced by several synonymous designations including 1H-Indazole-3-carboxylic acid, 7-amino-, methyl ester, reflecting the systematic approach to chemical nomenclature.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as COC(=O)C1=C2C=CC=C(C2=NN1)N, providing a comprehensive linear description of the molecular architecture. The International Chemical Identifier string InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,10H2,1H3,(H,11,12) offers additional structural specificity for database searches and computational applications. The corresponding International Chemical Identifier Key DMTABFYHMWUSHD-UHFFFAOYSA-N serves as a unique molecular identifier across various chemical information systems.

Commercial suppliers and research institutions have assigned various catalog numbers to this compound, including SCHEMBL5945726 and DTXSID201273719, facilitating procurement and research coordination. The compound maintains high purity standards in commercial preparations, typically exceeding 95% purity as specified by analytical suppliers.

Historical Context and Research Significance

The development and characterization of this compound emerges from broader research initiatives focusing on indazole carboxylate derivatives as pharmaceutical intermediates and bioactive compounds. Historical synthetic approaches to indazole-3-carboxylic acid derivatives have evolved significantly since early methodologies described by researchers in the early twentieth century. The compound gained particular prominence through its connection to the synthesis of granisetron, an important antiemetic drug, where indazole carboxylate intermediates play crucial roles in pharmaceutical manufacturing.

Recent research has highlighted the significance of amino-substituted indazole carboxylates in kinase inhibition studies, where structural modifications at specific positions can dramatically influence biological activity. Investigations into 3-amino-1H-indazol-6-yl-benzamides have demonstrated the importance of precise amino group positioning in achieving selective kinase inhibition, with compounds showing antiproliferative activities ranging from nanomolar to micromolar concentrations depending on structural variations. These findings underscore the critical nature of substitution patterns in determining biological efficacy.

Contemporary synthetic methodologies have expanded the accessibility of indazole carboxylate derivatives through improved synthetic routes. Direct alkylation procedures using indazole-3-carboxylic acid as starting material have achieved overall yields ranging from 51% to 96%, representing significant improvements over traditional approaches that suffered from poor selectivity and low yields. The development of diazotization-based synthetic strategies has further enhanced the synthetic toolkit available for preparing indazole-3-carboxylic acid derivatives, with reported applications in synthesizing pharmaceutically relevant compounds like granisetron and lonidamine achieving total yields of 46% and 60% respectively.

Structural Relationship to Indazole Derivatives

This compound occupies a specific position within the broader family of indazole carboxylate derivatives, distinguished by the location of its amino substituent at the 7-position of the indazole ring system. Comparative analysis with related compounds reveals the structural diversity possible within this chemical class. Methyl 1H-indazole-3-carboxylate, bearing the Chemical Abstracts Service number 43120-28-1, serves as the parent compound with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 grams per mole, lacking the amino substitution present in the target compound.

The introduction of amino functionality at different positions creates distinct molecular entities with varying properties. Methyl 5-amino-1H-indazole-3-carboxylate represents a positional isomer where amino substitution occurs at the 5-position rather than the 7-position. This compound maintains the same molecular formula C₉H₉N₃O₂ and molecular weight 191.19 grams per mole as the 7-amino derivative, illustrating the isomeric relationship between these structures. Similarly, methyl 6-amino-1H-indazole-3-carboxylate exemplifies another positional variant with amino substitution at the 6-position.

Additional structural variants include methyl 3-amino-1H-indazole-7-carboxylate, where both the amino group and carboxylate ester functionalities are repositioned within the indazole framework. This compound, bearing Chemical Abstracts Service number 1780882-27-0, demonstrates how functional group positioning can create structurally related yet chemically distinct molecules. The systematic variation of substituent positions enables structure-activity relationship studies essential for pharmaceutical development.

Table 1: Comparative Analysis of Indazole Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Amino Position | Carboxylate Position |

|---|---|---|---|---|---|

| This compound | 660823-37-0 | C₉H₉N₃O₂ | 191.19 | 7 | 3 |

| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17 | None | 3 |

| Methyl 5-amino-1H-indazole-3-carboxylate | 78155-77-8 | C₉H₉N₃O₂ | 191.19 | 5 | 3 |

| Methyl 6-amino-1H-indazole-3-carboxylate | Not specified | C₉H₉N₃O₂ | 191.19 | 6 | 3 |

| Methyl 3-amino-1H-indazole-7-carboxylate | 1780882-27-0 | C₉H₉N₃O₂ | 191.19 | 3 | 7 |

Fluorinated analogues further expand the structural diversity within this compound class. Methyl 7-fluoro-1H-indazole-3-carboxylate, bearing Chemical Abstracts Service number 932041-13-9, substitutes fluorine for the amino group while maintaining the carboxylate ester at the 3-position. This compound exhibits a molecular formula of C₉H₇FN₂O₂ and molecular weight of 194.16 grams per mole, demonstrating how halogen substitution can modify molecular properties while preserving the core indazole carboxylate structure. Such structural modifications enable exploration of various pharmacological and chemical properties within the indazole framework.

Properties

IUPAC Name |

methyl 7-amino-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTABFYHMWUSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273719 | |

| Record name | Methyl 7-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660823-37-0 | |

| Record name | Methyl 7-amino-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660823-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from Indazole-3-carboxylic Acid or Derivatives

One common approach is to start from indazole-3-carboxylic acid or its esters, which can be synthesized or commercially obtained. For example, methylation of indazole-3-carboxylic acid to form methyl indazole-3-carboxylate derivatives is well-documented.

- A patented process describes the methylation of indazole-3-carboxylic acid using methylating agents in polar solvents with alkali metal alkoxides or alkaline earth metal oxides as bases. This method offers high yields and purity with reduced hazardous steps compared to traditional sodium methoxide methods. The reaction avoids in situ alkoxide formation, improving safety for industrial scale-up.

The selective introduction of the amino group at the 7-position of the indazole ring is challenging due to the aromatic system's reactivity and regioselectivity requirements.

- Literature reports starting from halogenated indazole derivatives, such as 4-bromo-2-fluorobenzonitrile, which undergo condensation with hydrazine to form 3-aminoindazole intermediates. Subsequent functionalization steps lead to amino substitution at desired positions.

- Amination can be achieved via nucleophilic aromatic substitution or palladium-catalyzed amination reactions on appropriately halogenated indazole precursors.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | Halogenated indazole intermediate + amine source (e.g., hydrazine) | Provides regioselective amino substitution at position 7 |

Esterification to Methyl Ester

- The carboxylic acid group at position 3 is converted to the methyl ester either by direct methylation or esterification using methanol under acidic or basic catalysis.

- Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base, or by Fischer esterification with methanol and acid catalysts.

Representative Synthetic Route Example

A representative synthetic route combining these steps is as follows:

Synthesis of 7-amino-1H-indazole-3-carboxylic acid : Starting from halogenated benzonitrile derivatives, condensation with hydrazine forms the indazole core with an amino group at the 7-position.

Esterification : The 3-carboxylic acid is esterified to the methyl ester using methylating agents or Fischer esterification.

This route is supported by literature describing related amino-indazole derivatives, where the amino group is introduced early, and the ester group is installed in subsequent steps.

Alternative Methods and Notes

- Some methods involve oxidation of methylated indazole derivatives to introduce the carboxylic acid group at position 3, followed by amination.

- The use of potassium tert-butoxide in THF has been reported for alkylation of methyl indazole-3-carboxylates, which can be adapted for functionalization at other positions.

- Nuclear Magnetic Resonance (NMR) studies provide detailed structural confirmation of substitution patterns and tautomeric forms, ensuring the correct regioisomer is obtained.

Comparative Table of Key Preparation Methods

Summary of Research Findings

- The preparation of methyl 7-amino-1H-indazole-3-carboxylate involves strategic selection of starting materials and reagents to achieve regioselective amination and esterification.

- The use of alkaline earth metal oxides for methylation improves yield and safety compared to traditional alkoxide methods.

- Condensation of halogenated benzonitriles with hydrazine is a reliable method to introduce the 7-amino group.

- Detailed NMR analysis confirms structural integrity and substitution patterns, critical for ensuring the desired compound is obtained.

- Industrial applicability is enhanced by methods avoiding hazardous intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1H-indazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a variety of functional groups onto the indazole ring.

Scientific Research Applications

Methyl 7-amino-1H-indazole-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-amino-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and carboxylate ester group play crucial roles in its binding to target proteins and enzymes, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of Methyl 7-amino-1H-indazole-3-carboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| This compound | 1784212-82-3 | C₉H₉N₃O₂ | 203.19 | 7-NH₂, 3-COOCH₃ | High polarity, reactive amino group for derivatization |

| Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate | 1448125-93-6 | C₁₀H₁₁N₃O₃ | 221.21 | 4-NH₂, 7-OCH₃, 3-COOCH₃ | Methoxy group enhances lipophilicity; electron-donating effects |

| Methyl 7-methyl-1H-indole-3-carboxylate | 773134-49-9 | C₁₀H₁₀N₂O₂ | 203.22 | 7-CH₃ (indole core), 3-COOCH₃ | Indole core lacks pyrazole N; methyl group reduces polarity |

| Methyl 7-hydroxy-1H-indazole-3-carboxylate | 1783523-61-4 | C₉H₈N₂O₃ | 192.17 | 7-OH, 3-COOCH₃ | Hydroxyl group increases acidity; potential for hydrogen bonding |

Key Observations:

Amino vs. Methoxy Groups: The 7-amino group in the target compound confers higher polarity and reactivity compared to the 7-methoxy group in Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate. Methoxy substituents are electron-donating, which may alter the electronic environment of the indazole ring, affecting its interaction with biological targets .

Indazole vs. Indazoles generally exhibit stronger intermolecular interactions due to the additional nitrogen .

Hydroxy vs. Amino Groups: The hydroxyl group in Methyl 7-hydroxy-1H-indazole-3-carboxylate increases acidity (pKa ~10 for phenolic OH vs. ~4.5 for amino groups), influencing solubility and derivatization strategies .

Biological Activity

Methyl 7-amino-1H-indazole-3-carboxylate is an indazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes an amino group at the 7-position of the indazole ring. This structural feature contributes to its interaction with various biological targets, making it a compound of interest in drug development.

1. Enzyme Interaction

This compound has been shown to interact with several enzymes, potentially acting as an inhibitor or activator depending on the specific context. For instance, it may inhibit key kinases such as Chk1 and Chk2, which are involved in cell cycle regulation and DNA damage response .

2. Cell Signaling and Gene Expression

The compound influences multiple signaling pathways, leading to significant changes in gene expression. It modulates the activity of signaling molecules, which can affect cellular functions such as proliferation and apoptosis. Research indicates that it may alter the expression of genes associated with cancer progression .

The mechanism of action of this compound involves several key aspects:

- Molecular Targets : It interacts with specific receptors and enzymes involved in inflammatory pathways and cancer cell proliferation .

- Biochemical Pathways : The compound affects pathways related to cell volume regulation and cell cycle control, contributing to its antitumor activity .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating potent antiproliferative effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MCF7 | 10.0 |

The results suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its capacity to inhibit key kinases involved in cell cycle regulation:

| Enzyme | IC50 Value (nM) |

|---|---|

| Chk1 | 45 |

| Chk2 | 60 |

These findings underscore the compound's potential role in modulating cellular processes critical for tumor growth and survival.

Q & A

Q. What are the established synthetic routes for Methyl 7-amino-1H-indazole-3-carboxylate?

The synthesis typically involves functionalizing the indazole core. A common approach is the esterification of 7-amino-1H-indazole-3-carboxylic acid using methanol under acidic or catalytic conditions. Alternative routes may include cyclization of hydrazine derivatives with appropriately substituted precursors, as seen in analogous indazole syntheses (e.g., trifluoromethyl-substituted indazoles ). Multi-step protocols involving protection/deprotection of the amino group may be required to avoid side reactions.

Q. Key Methodological Considerations :

- Use of coupling agents (e.g., DCC, EDC) for esterification.

- Monitoring reaction progress via TLC or HPLC to ensure minimal byproduct formation.

- Purification via column chromatography or recrystallization to isolate the product .

Q. How is this compound characterized experimentally?

Characterization relies on spectroscopic and analytical techniques:

Q. What challenges arise in crystallographic refinement of this compound?

Crystallographic analysis using programs like SHELXL may encounter challenges due to:

- Disorder in the amino group : The –NH moiety can exhibit rotational freedom, complicating electron density maps.

- Hydrogen bonding networks : Intermolecular H-bonds between the amino and ester groups may lead to twinning or pseudo-symmetry.

- Refinement strategies : Use of restraints for anisotropic displacement parameters and inclusion of solvent molecules in the lattice to improve R-factors .

Q. Methodological Solutions :

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity assays (e.g., varying IC values) may stem from:

- Solubility limitations : Poor aqueous solubility can lead to inconsistent dosing in cell-based assays.

- Metabolic instability : Degradation in media (e.g., ester hydrolysis) may reduce observed activity.

Q. Experimental Design Adjustments :

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina ) and molecular dynamics (MD) simulations are used to study binding modes. Key steps include:

Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB.

Ligand Parameterization : Generate 3D conformers from SMILES (e.g., COC(=O)C1=C2C=CC=C(C2=NN1)N) using Open Babel .

Docking Validation : Compare results with known indazole inhibitors (e.g., FDA-approved analogs) .

Q. Example Output :

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Site |

|---|---|---|

| CDK2 | -8.2 | ATP-binding pocket |

Q. How does the amino group influence the compound’s reactivity in derivatization?

The –NH group enables diverse functionalization:

- Acylation : React with acyl chlorides to form amides.

- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 7-position via palladium catalysis.

- Protection Strategies : Use Boc or Fmoc groups to prevent unwanted side reactions during multi-step syntheses .

Case Study :

Derivatization to Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate (a bioactive analog) improved metabolic stability in pharmacokinetic studies .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies?

Observed variations may result from:

- Tautomerism : The indazole ring can exist as 1H- or 2H-tautomers, altering chemical shifts.

- Solvent Effects : Deuterated DMSO vs. CDCl can shift NH proton signals.

Q. Resolution :

Q. Stability and Storage Recommendations

Q. Future Research Directions

- Mechanistic Studies : Elucidate the role of the amino group in target selectivity using CRISPR-edited cell lines.

- Polypharmacology Profiling : Screen against panels of kinases or GPCRs to identify off-target effects.

- Prodrug Development : Explore esterase-sensitive prodrugs to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.